molecular formula C12H14ClNO4 B7506812 Methyl 1-(5-chlorofuran-2-carbonyl)piperidine-4-carboxylate

Methyl 1-(5-chlorofuran-2-carbonyl)piperidine-4-carboxylate

Cat. No. B7506812
M. Wt: 271.69 g/mol
InChI Key: DTARUKBESQQXEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-(5-chlorofuran-2-carbonyl)piperidine-4-carboxylate, also known as MCPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. MCPC is a piperidine-based compound that is synthesized using a specific method, and its mechanism of action and physiological effects have been studied extensively.

Scientific Research Applications

Methyl 1-(5-chlorofuran-2-carbonyl)piperidine-4-carboxylate has been studied extensively for its potential applications in various areas of scientific research. One of the most significant applications of Methyl 1-(5-chlorofuran-2-carbonyl)piperidine-4-carboxylate is in the field of medicinal chemistry, where it has been found to exhibit potent antitumor activity. Methyl 1-(5-chlorofuran-2-carbonyl)piperidine-4-carboxylate has also been studied for its potential use as an analgesic and anti-inflammatory agent. In addition, Methyl 1-(5-chlorofuran-2-carbonyl)piperidine-4-carboxylate has shown promise as a potential treatment for Parkinson's disease and other neurodegenerative disorders.

Mechanism of Action

The mechanism of action of Methyl 1-(5-chlorofuran-2-carbonyl)piperidine-4-carboxylate is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. Specifically, Methyl 1-(5-chlorofuran-2-carbonyl)piperidine-4-carboxylate has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are molecules that play a role in inflammation and pain. Methyl 1-(5-chlorofuran-2-carbonyl)piperidine-4-carboxylate has also been found to inhibit the activity of histone deacetylase (HDAC), a protein that is involved in the regulation of gene expression.
Biochemical and Physiological Effects:
Methyl 1-(5-chlorofuran-2-carbonyl)piperidine-4-carboxylate has been found to have a number of biochemical and physiological effects. It has been found to exhibit potent antitumor activity, which is believed to be due to its ability to inhibit the activity of COX-2 and HDAC. Methyl 1-(5-chlorofuran-2-carbonyl)piperidine-4-carboxylate has also been found to exhibit analgesic and anti-inflammatory effects, which are also believed to be due to its ability to inhibit the activity of COX-2. In addition, Methyl 1-(5-chlorofuran-2-carbonyl)piperidine-4-carboxylate has been found to have neuroprotective effects, which may make it a potential treatment for neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Methyl 1-(5-chlorofuran-2-carbonyl)piperidine-4-carboxylate in lab experiments is its potent antitumor activity, which makes it a valuable tool for studying the mechanisms of cancer development and potential treatments. However, one of the limitations of using Methyl 1-(5-chlorofuran-2-carbonyl)piperidine-4-carboxylate is its complex synthesis method, which can make it difficult to obtain pure and high-quality samples for use in experiments.

Future Directions

There are several future directions for research on Methyl 1-(5-chlorofuran-2-carbonyl)piperidine-4-carboxylate. One potential direction is to study its potential use as a treatment for neurodegenerative disorders, such as Parkinson's disease. Another potential direction is to study its mechanisms of action in more detail, in order to better understand how it works and how it could be used in the development of new drugs. Additionally, further research could be done to optimize the synthesis method of Methyl 1-(5-chlorofuran-2-carbonyl)piperidine-4-carboxylate, in order to make it easier and more efficient to produce high-quality samples for use in experiments.

Synthesis Methods

Methyl 1-(5-chlorofuran-2-carbonyl)piperidine-4-carboxylate is synthesized using a specific method that involves the reaction of 5-chlorofuran-2-carboxylic acid with piperidine-4-carboxylic acid in the presence of thionyl chloride and dimethylformamide. The resulting compound is then treated with methyl iodide to obtain Methyl 1-(5-chlorofuran-2-carbonyl)piperidine-4-carboxylate. The synthesis of Methyl 1-(5-chlorofuran-2-carbonyl)piperidine-4-carboxylate is a complex process that requires careful attention to detail and precise measurements to ensure the purity and quality of the final product.

properties

IUPAC Name

methyl 1-(5-chlorofuran-2-carbonyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO4/c1-17-12(16)8-4-6-14(7-5-8)11(15)9-2-3-10(13)18-9/h2-3,8H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTARUKBESQQXEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)C(=O)C2=CC=C(O2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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